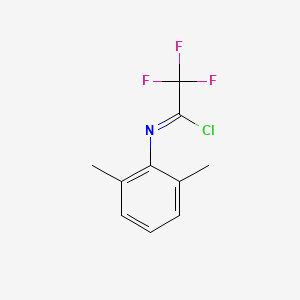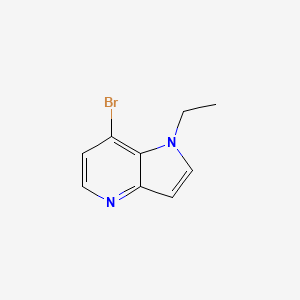
7-Bromo-1-ethyl-4-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-ethyl-4-azaindole is a heterocyclic organic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom at the 7-position and an ethyl group at the 1-position of the azaindole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-ethyl-4-azaindole typically involves the halogenation of 1-ethyl-4-azaindole. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-ethyl-4-azaindole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: Suzuki coupling reactions can be used to attach various aryl or alkyl groups to the azaindole ring.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted azaindoles, which can be further used in medicinal chemistry and material science .
Scientific Research Applications
7-Bromo-1-ethyl-4-azaindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-1-ethyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are essential for cell growth and proliferation. This makes it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
- 4-Bromo-7-azaindole
- 5-Bromo-7-azaindole
- 7-Chloro-1-ethyl-4-azaindole
Comparison: Compared to other similar compounds, 7-Bromo-1-ethyl-4-azaindole is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can lead to different binding affinities and selectivities towards various molecular targets, making it a valuable compound for targeted drug design .
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
7-bromo-1-ethylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-6-4-8-9(12)7(10)3-5-11-8/h3-6H,2H2,1H3 |
InChI Key |
JFHRTSTUAKMZJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=NC=CC(=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13683297.png)

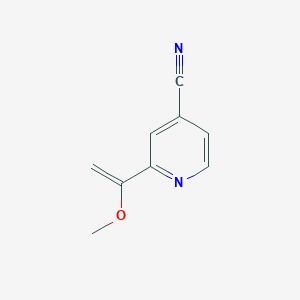
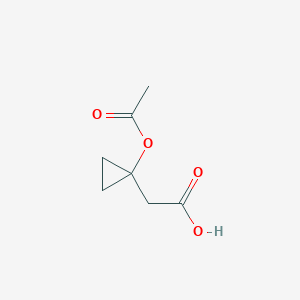
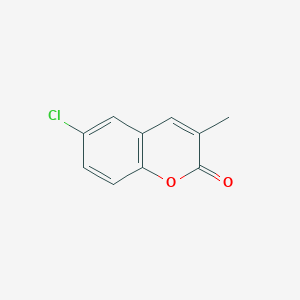
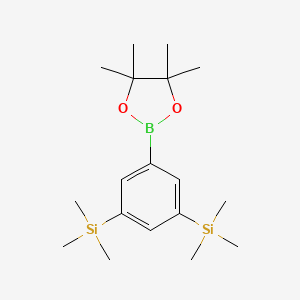
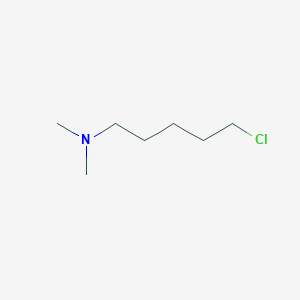
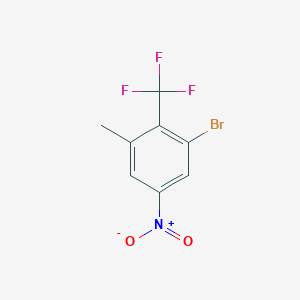
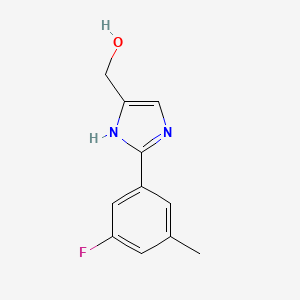
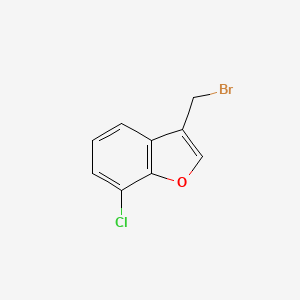

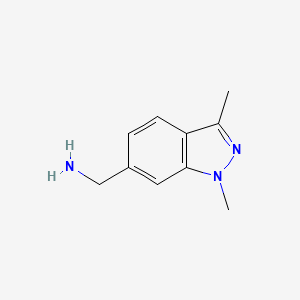
![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)
